molecular formula C10H9N3O3 B5267318 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- CAS No. 37546-86-4

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro-

Cat. No.: B5267318
CAS No.: 37546-86-4
M. Wt: 219.20 g/mol
InChI Key: XRCMCWYNHVSDJX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-benzodiazepine family, characterized by a seven-membered diazepine ring fused to a benzene core. Its structure includes a 1,3-dihydro saturation pattern, a methyl group at position 4, and a nitro group at position 5. These substituents influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for pharmacological activity.

Properties

IUPAC Name

4-methyl-7-nitro-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-4-10(14)12-8-3-2-7(13(15)16)5-9(8)11-6/h2-3,5H,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCMCWYNHVSDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344976
Record name 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37546-86-4
Record name 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable acyl chloride to form the benzodiazepine core. The introduction of the nitro group at the 7-position can be achieved through nitration reactions using nitric acid and sulfuric acid as reagents. The methyl group at the 4-position can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The reaction conditions would be carefully controlled to ensure consistency and safety, particularly when handling reactive reagents like nitric acid.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: The hydrogen atoms on the benzodiazepine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrogen peroxide.

    Substitution: Electrophilic reagents such as halogens or nitro compounds.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of N-oxides.

    Substitution: Formation of various substituted benzodiazepines depending on the reagents used.

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizures.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system. The nitro and methyl groups may influence the binding affinity and selectivity of the compound for these receptors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural Features
Compound Benzodiazepine Type Substituents Saturation CAS Number
Target Compound 1,5 4-methyl, 7-nitro 1,3-dihydro Not specified
Methylclonazepam () 1,4 2-chlorophenyl, 7-nitro 2,3-dihydro 18779-07-2
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one () 1,5 None specified 1,3,4,5-tetrahydro 5755-07-7

Key Observations :

  • Ring Type : The target compound’s 1,5-benzodiazepine core distinguishes it from 1,4-benzodiazepines (e.g., Methylclonazepam), which are more commonly studied for CNS activity. The 1,5 configuration may alter receptor-binding kinetics due to differences in ring strain and substituent orientation.
  • Substituents: The 7-nitro group in the target compound is structurally analogous to Methylclonazepam, a feature linked to enhanced GABA receptor affinity in 1,4-benzodiazepines .
  • Saturation : The 1,3-dihydro saturation in the target compound contrasts with the 1,3,4,5-tetrahydro analog (), which has greater ring saturation. This could influence conformational flexibility and metabolic stability.

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties
Compound Selectivity Brain Penetration Solubility Purity
Target Compound Hypothesized GABA modulation Unknown Moderate (estimated) High (inferred)
Methylclonazepam () GABA-A receptor agonist High Low (lipophilic) High
α2C-AR Agonists (e.g., Compound A/B, ) α2C-Adrenoceptor selective Poor Not reported Not specified

Key Findings :

  • Selectivity : Unlike Methylclonazepam, which targets GABA-A receptors, the target compound’s 1,5-benzodiazepine scaffold may confer divergent receptor interactions. For example, α2C-AR agonists like Compound A/B () exhibit peripheral selectivity but poor brain penetration, highlighting how structural differences (e.g., benzoxazine vs. benzodiazepine cores) dictate pharmacological profiles .

Biological Activity

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- (CAS Number: 6276-48-8), is a compound belonging to the benzodiazepine family. This class of compounds is known for their psychoactive properties and potential therapeutic applications. The biological activity of this specific compound has garnered attention due to its structural characteristics and potential interactions with various biological targets.

The molecular formula of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- is C10H10N2OC_{10}H_{10}N_{2}O with a molecular weight of approximately 174.199 g/mol. Key physical properties include:

  • Density : 1.22 g/cm³
  • Boiling Point : 355.3 °C at 760 mmHg
  • Flash Point : 168.7 °C

These properties suggest a stable compound under standard laboratory conditions, which is crucial for biological assays.

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. They enhance the inhibitory effects of GABA by binding to the benzodiazepine site on GABA_A receptors, leading to increased neuronal inhibition. The specific interactions of 2H-1,5-Benzodiazepin-2-one with GABA receptors have not been extensively documented in existing literature but can be inferred based on the general behavior of similar compounds.

Anticonvulsant Activity

Research indicates that certain benzodiazepine derivatives exhibit anticonvulsant properties. In studies involving various analogs, compounds similar to 2H-1,5-Benzodiazepin-2-one were shown to reduce seizure activity in animal models by modulating GABAergic transmission . The efficacy of these compounds often correlates with their ability to penetrate the blood-brain barrier and bind effectively to GABA_A receptors.

Case Studies

A notable study evaluated the effects of various benzodiazepine derivatives on AMPA receptor desensitization and deactivation rates using whole-cell patch-clamp techniques. The findings indicated that certain modifications to the benzodiazepine structure could significantly enhance inhibitory potency . Although not directly tested on 2H-1,5-Benzodiazepin-2-one, these results provide insights into how structural variations influence biological activity.

Comparative Biological Activity Table

Compound NameCAS NumberBiological ActivityReference
2H-1,5-Benzodiazepin-2-one6276-48-8Potential anticonvulsant
Flunitrazepam38899-05-7Sedative, anxiolytic
Clonazepam1612-49-5Anticonvulsant
Diazepam439-14-5Anxiolytic

Q & A

Q. What synthetic methodologies are commonly employed to introduce the nitro group at the 7-position of 1,5-benzodiazepinone derivatives?

The nitration of 1,5-benzodiazepinones typically involves electrophilic aromatic substitution. For the 7-nitro derivative, regioselectivity is influenced by the electron-donating/withdrawing effects of substituents on the benzodiazepine ring. For example, nitration of 4-phenyl-1,5-benzodiazepin-2-one with nitric acid in sulfuric acid selectively yields the 7-nitro isomer due to the electron-withdrawing nature of the lactam carbonyl group, which directs nitration to the para position . UV spectroscopy and X-ray crystallography are critical for confirming the regiochemistry of the product .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly the methyl group at position 4 and nitro group at position 7.
  • X-ray Crystallography: Resolves the three-dimensional conformation, confirming the bicyclic structure and substituent positions. Software like SHELX is widely used for refinement .
  • UV-Vis Spectroscopy: Helps track electronic transitions, especially useful in nitration studies to confirm aromatic substitution patterns .

Q. What physicochemical properties of this compound are critical for pharmacological studies?

Key properties include:

  • Lipophilicity (LogP): Impacts blood-brain barrier permeability. Calculated via HPLC retention times or computational tools (e.g., PubChem’s XLogP3).
  • Solubility: Determines bioavailability; measured via shake-flask methods.
  • Hydrogen-bonding capacity: Assessed using topological polar surface area (TPSA), which influences receptor binding. For example, the nitro group’s electron-withdrawing nature may enhance interactions with GABAA_A receptors .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the regioselectivity of nitration in 1,5-benzodiazepinone derivatives?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the electron density distribution and frontier molecular orbitals (FMOs) to predict reactive sites. For 7-nitro derivatives, the lactam carbonyl’s electron-withdrawing effect creates a partial positive charge at position 7, favoring nitration. Comparative analysis of Fukui indices or electrostatic potential maps can validate this mechanism .

Q. What experimental strategies address contradictions in reported synthetic yields or biological activity data?

  • Reaction Optimization: Use design of experiments (DoE) to test variables (e.g., temperature, catalyst loading).
  • Analytical Validation: Cross-validate purity via HPLC, mass spectrometry, and elemental analysis.
  • Biological Replication: Conduct dose-response curves in multiple cell lines or animal models to account for variability. For example, discrepancies in GABAA_A receptor binding assays may arise from differences in membrane preparation protocols .

Q. How can structural modifications enhance the compound’s selectivity for neurological targets?

  • Structure-Activity Relationship (SAR) Studies: Introduce substituents at positions 1, 3, or 5 to modulate steric and electronic effects. For instance, replacing the 4-methyl group with a bulkier substituent may reduce off-target interactions.
  • Molecular Docking: Simulate binding poses with GABAA_A receptors using software like AutoDock Vina. The nitro group’s orientation in the binding pocket can be optimized for hydrogen bonding .

Methodological Tables

Table 1: Key Synthetic Routes for 7-Nitro-1,5-Benzodiazepinones

MethodReagents/ConditionsYield (%)Key Reference
Direct NitrationHNO3_3/H2_2SO4_4, 0–5°C65–78
Multi-step HalogenationCl2_2, followed by NaNO2_245–60

Table 2: Computational Parameters for DFT Studies

PropertyMethod (Basis Set)SoftwareApplication Example
Electron DensityB3LYP/6-31G*GaussianNitration regioselectivity
Molecular OrbitalsM06-2X/def2-TZVPORCAInteraction with GABAA_A

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